molecular formula C12H12N2 B1339992 Benzidine-rings-d8 CAS No. 92890-63-6

Benzidine-rings-d8

Cat. No. B1339992
CAS RN: 92890-63-6
M. Wt: 192.29 g/mol
InChI Key: HFACYLZERDEVSX-PGRXLJNUSA-N
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Description

Facile Synthesis of Benzidine Derivatives

The synthesis of benzidine derivatives, specifically benzo[1,2-b:4,5-b']dichalcogenophenes, has been successfully achieved through a general and convenient method. This method has led to the creation of various homologues such as thiophene (BDT), selenophene (BDS), and tellurophene (BDTe). These compounds were structurally characterized using single-crystal X-ray analysis, which confirmed that they all share a completely planar molecular structure and are isostructural, meaning they have the same structure across different homologues. The molecules are arranged in a herringbone pattern, which is a common motif in crystal packing .

Molecular Structure Analysis

The molecular structure of benzidine derivatives is further exemplified by the centrosymmetric monoclinic polymorph of N1,N4-bis(pyridin-3-ylmethylidene)benzene-1,4-diamine. This compound exhibits a dihedral angle of 31.88° between the central benzene ring and the pyridine ring, indicating a significant deviation from planarity. The molecules in the crystal are stacked along the c-axis, and several intermolecular π–π interactions are observed, which contribute to the stability of the crystal structure. The shortest centroid–centroid distance recorded is 3.937 Å, which is indicative of strong π–π stacking interactions .

Chemical Reactions Analysis

The electronic structure of inorganic benzene analogues has been studied using valence bond theory and ring-current maps. These studies have shown that homonuclear compounds, such as those with a benzene-like character, exhibit resonance between two Kekulé-like structures and induced diatropic ring currents. However, heteronuclear compounds typically show localization of lone pairs on the electronegative atoms, and Kekulé-like structures do not contribute significantly. This indicates that the reactivity and stability of benzidine derivatives can be influenced by the electronic structure and the presence of heteroatoms .

Physical and Chemical Properties Analysis

The physicochemical properties of benzidine derivatives have been elucidated through techniques such as cyclic voltammetry (CV) and UV-vis spectra. These techniques provide insights into the electrochemical behavior and optical properties of the compounds. For example, the cyclic voltammetry studies can reveal the redox potentials, which are crucial for understanding the electron-donating or electron-accepting capabilities of the molecules. The UV-vis spectra can give information about the electronic transitions within the molecules, which are related to their conjugation and overall electronic structure .

Scientific Research Applications

  • Graphene Production : Benzidine is used in the production of graphene-based materials. It assists in the exfoliation and reduction of graphite oxide, contributing to the creation of reduced graphene oxide with promising electrochemical properties. This application is significant for developing materials with high specific capacitance values, useful in energy storage technologies (Vermisoglou et al., 2017).

  • Structural and Vibrational Studies : Benzidine's structure and vibrational spectra have been explored through ab initio calculations. These studies contribute to a deeper understanding of benzidine's geometric and vibrational characteristics, which are fundamental in materials science and chemistry (Akalin & Akyuz, 2003).

  • Electronic Properties of Aromatic Rings : Benzidine is also studied in the context of electronic properties of aromatic rings. Such theoretical studies assist in understanding how different structural configurations affect electronic and vibrational properties of benzene and related compounds (Hasan, 2013).

  • Dye Removal and Environmental Applications : Benzidine is involved in the study of dye removal processes. Research focuses on the efficiency of electrochemical processes in removing benzidine-based dyes, which is crucial for environmental protection and water treatment technologies (Sakthisharmila, Palanisamy, & Manikandan, 2018).

  • π-π Interaction Studies : Benzidine rings are also used in the study of π-π interactions, which are significant in understanding molecular bonding and interactions, especially in the field of supramolecular chemistry (Kruszyński & Sierański, 2016).

  • Organic Semiconductor Research : Benzidine derivatives have been studied in the context of polycyclic aromatic hydrocarbons (PAHs) for applications in organic semiconductors. This research is pivotal for the development of stable, high-performance organic electronic devices (Zhang et al., 2015).

  • Chemical Synthesis and Catalysis : Benzidine is used in palladium-catalyzed reactions for direct selenylation of benzaldehydes. This application is important in the field of organic synthesis and the development of novel compounds for various industrial applications (Qiao et al., 2019).

Mechanism of Action

There is strong mechanistic evidence indicating that the carcinogenicity of benzidine in humans operates by a genotoxic mechanism of action that involves metabolic activation, formation of DNA adducts, and induction of mutagenic and clastogenic effects .

Safety and Hazards

Benzidine-rings-d8 is harmful if swallowed, may cause cancer, and is very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

4-(4-amino-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuterioaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H,13-14H2/i1D,2D,3D,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFACYLZERDEVSX-PGRXLJNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])N)[2H])[2H])[2H])[2H])N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584157
Record name (~2~H_8_)[1,1'-Biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzidine-rings-d8

CAS RN

92890-63-6
Record name (~2~H_8_)[1,1'-Biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 92890-63-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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